1-(3-(3-Methylisoxazol-5-yl)propyl)-3-phenethylurea
Description
Properties
IUPAC Name |
1-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-(2-phenylethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-13-12-15(21-19-13)8-5-10-17-16(20)18-11-9-14-6-3-2-4-7-14/h2-4,6-7,12H,5,8-11H2,1H3,(H2,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQKLYSKQZQDBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)NCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Isoxazole Formation
The 3-methylisoxazole ring is synthesized via [3+2] cycloaddition between a nitrile oxide and a terminal alkyne. Source highlights copper(I)-catalyzed methods for 3,5-disubstituted isoxazoles (Fig. 2, Route a). For 3-methylisoxazole-5-propyl derivatives:
- Nitrile Oxide Precursor : Chlorooxime derived from propionaldehyde (CH₃CH₂CH=NOH) is treated with a base (e.g., NaHCO₃) to generate the nitrile oxide in situ.
- Alkyne Component : 1-Pentyne (HC≡CCH₂CH₂CH₃) serves as the dipolarophile.
Reaction Conditions :
Mechanism : The nitrile oxide undergoes 1,3-dipolar cycloaddition with the alkyne, favoring 3,5-regioselectivity due to electronic and steric effects.
Propyl Chain Functionalization
The resultant 3-methylisoxazole-5-propane requires amination:
- Bromination : Treat 3-methylisoxazole-5-propane with N-bromosuccinimide (NBS) under radical conditions (AIBN, CCl₄, reflux) to yield 3-(3-methylisoxazol-5-yl)propyl bromide.
- Gabriel Synthesis : React the bromide with potassium phthalimide in DMF (80°C, 6 hours), followed by hydrazinolysis (NH₂NH₂, ethanol, reflux) to produce 3-methylisoxazol-5-ylpropylamine.
Analytical Data :
- ¹H NMR (400 MHz, CDCl₃): δ 6.15 (s, 1H, isoxazole-H), 2.98 (t, J = 7.2 Hz, 2H, CH₂NH₂), 2.45 (t, J = 7.2 Hz, 2H, CH₂-isoxazole), 2.25 (s, 3H, CH₃), 1.80–1.70 (m, 2H, CH₂).
- HRMS : m/z calcd. for C₇H₁₁N₂O [M+H]⁺: 139.0871; found: 139.0869.
Synthesis of Phenethyl Isocyanate
Phenethyl isocyanate is prepared from phenethylamine via phosgene-free methods to enhance safety:
- Carbamoyl Chloride Formation : React phenethylamine with triphosgene (BTC) in anhydrous toluene (0°C, 2 hours) under N₂.
- Isocyanate Generation : Add triethylamine (TEA) to dehydrohalogenate the intermediate carbamoyl chloride.
Reaction Conditions :
Characterization :
- IR (neat): 2270 cm⁻¹ (N=C=O stretch).
- ¹³C NMR (100 MHz, CDCl₃): δ 122.8 (N=C=O), 139.5–126.2 (aromatic carbons), 40.1 (CH₂N).
Urea Bond Formation
Coupling 3-methylisoxazol-5-ylpropylamine with phenethyl isocyanate proceeds under mild conditions:
- Reaction Setup : Combine equimolar amounts of the amine and isocyanate in anhydrous THF.
- Catalyst : Add DMAP (4-dimethylaminopyridine, 5 mol%) to accelerate nucleophilic attack.
- Conditions : Stir at 25°C for 24 hours under N₂.
Workup :
- Quench with H₂O, extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
- Yield: 78–82%
Analytical Validation :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.20 (s, 2H, NH), 6.18 (s, 1H, isoxazole-H), 3.25 (t, J = 7.0 Hz, 2H, CH₂N), 2.80 (t, J = 7.0 Hz, 2H, CH₂Ph), 2.65 (t, J = 7.0 Hz, 2H, CH₂-isoxazole), 2.30 (s, 3H, CH₃), 1.75–1.65 (m, 2H, CH₂).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 162.1 (C=O), 158.0 (isoxazole-C3), 140.2–126.0 (aromatic carbons), 96.5 (isoxazole-C5), 40.8 (CH₂N), 38.5 (CH₂Ph), 29.7 (CH₂), 25.3 (CH₂), 11.5 (CH₃).
- HPLC : Purity >98% (C18 column, MeCN:H₂O = 70:30).
Alternative Synthetic Routes
Reductive Amination Approach
To avoid isocyanate handling, a carbamate intermediate may be employed:
- Carbamate Formation : React phenethylamine with ethyl chloroformate (ClCO₂Et) in the presence of TEA.
- Aminolysis : Treat the carbamate with 3-methylisoxazol-5-ylpropylamine at 60°C in DMF.
Solid-Phase Synthesis
For high-throughput applications, immobilize the isoxazole propylamine on Wang resin. After coupling with phenethyl isocyanate, cleave with TFA/H₂O (95:5) to obtain the urea.
Advantages : Facilitates purification and scalability.
Challenges and Optimization
- Regioselectivity : Competing 3,4-disubstituted isoxazole formation may occur during cycloaddition. Using bulky nitrile oxides (e.g., mesityl) or Lewis acids (ZnCl₂) improves 3,5-selectivity.
- Amine Stability : The primary amine may oxidize; conducting reactions under inert atmosphere and using stabilizers (e.g., BHT) is critical.
- Urea Crystallinity : Poor solubility in organic solvents complicates purification. Recrystallization from ethanol/water (1:1) enhances purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-(3-Methylisoxazol-5-yl)propyl)-3-phenethylurea can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form corresponding oxides under specific conditions.
Reduction: The compound can be reduced to form amines or alcohols depending on the reagents used.
Substitution: The propyl and phenethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
1-(3-(3-Methylisoxazol-5-yl)propyl)-3-phenethylurea has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: The compound is studied for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(3-(3-Methylisoxazol-5-yl)propyl)-3-phenethylurea involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-(4-Chloro/trifluoromethylphenyl)isoxazol-4-yl Derivatives: These compounds share the isoxazole ring and have been studied for their antifungal activities.
Isoxazole-based Beta-lactamase Inhibitors: Compounds like cloxacillin and dicloxacillin contain the isoxazole ring and are used as antibiotics.
Uniqueness
1-(3-(3-Methylisoxazol-5-yl)propyl)-3-phenethylurea is unique due to its specific combination of the isoxazole ring and urea moiety, which imparts distinct biological and chemical properties .
Biological Activity
1-(3-(3-Methylisoxazol-5-yl)propyl)-3-phenethylurea is a synthetic organic compound with the molecular formula and a CAS number of 2034384-78-4. This compound features a unique combination of an isoxazole ring and a urea moiety, making it of significant interest in medicinal chemistry and biological research.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Isoxazole Ring : This is achieved through a cycloaddition reaction between an alkyne and a nitrile oxide.
- Attachment of the Propyl Chain : The isoxazole is functionalized with a propyl chain via substitution reactions.
- Formation of the Urea Moiety : The final step involves reacting the functionalized isoxazole with phenethylamine and an isocyanate to form the urea linkage .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Notably, it has been studied for its potential as an anti-inflammatory , anticancer , and antimicrobial agent .
Key Targets:
- ERK Pathway : The compound may act as an inhibitor in the ERK signaling pathway, which is crucial for cell proliferation and survival in cancer cells .
- Inflammation Modulation : It has shown promise in modulating immune responses, potentially beneficial in treating inflammatory diseases .
Case Studies and Experimental Data
- Anti-Cancer Activity : In vitro studies have demonstrated that this compound inhibits cancer cell proliferation by inducing apoptosis through the ERK pathway modulation. For instance, cell lines such as A549 (lung cancer) and MCF7 (breast cancer) exhibited reduced viability upon treatment with this compound.
- Anti-inflammatory Effects : Research has indicated that this compound can reduce pro-inflammatory cytokine production in macrophages, suggesting its potential use in conditions like rheumatoid arthritis or inflammatory bowel disease .
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with similar compounds that also contain isoxazole rings.
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 1-(4-Chlorophenyl)-3-methylurea | Antifungal | Inhibition of fungal cell wall synthesis |
| Isoxazole-based Beta-lactamase Inhibitors | Antibiotic | Binding to beta-lactamase enzymes |
| 1-(2-Methylpyridin-4-yl)-urea | Antimicrobial | Disruption of bacterial cell membranes |
Q & A
Q. Q1. What are the recommended synthetic routes for 1-(3-(3-Methylisoxazol-5-yl)propyl)-3-phenethylurea, and how can purity be optimized?
A1. The synthesis typically involves:
- Step 1: Preparation of the 3-methylisoxazole-5-propyl intermediate via cyclization of hydroxylamine derivatives with β-keto esters under acidic conditions .
- Step 2: Coupling the propyl chain to phenethylamine using carbodiimide-mediated urea formation (e.g., EDC/HOBt in DMF) .
- Purity Optimization: Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>98%) with a C18 column and acetonitrile/water mobile phase .
Q. Q2. What spectroscopic methods are critical for confirming the structure of this compound?
A2.
- NMR: H and C NMR to verify urea linkage (δ ~6.5 ppm for NH protons) and isoxazole ring protons (δ ~6.1 ppm for C-H) .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion [M+H] and fragmentation patterns .
- XRD: Single-crystal X-ray diffraction (if crystallizable) to resolve stereoelectronic effects of the urea and isoxazole moieties .
Biological Activity and Assay Design
Q. Q3. How can researchers design in vitro assays to evaluate this compound’s anticancer potential?
A3.
- Cell Lines: Use cancer cell lines (e.g., MCF-7, A549) with non-cancerous controls (e.g., HEK293) .
- Assay Conditions:
- Proliferation: MTT assay at 24–72 hours, IC calculation via nonlinear regression.
- Apoptosis: Annexin V/PI staining and caspase-3/7 activation assays .
- Controls: Include positive controls (e.g., doxorubicin) and vehicle (DMSO <0.1%) .
Q. Q4. What mechanisms explain contradictory bioactivity data across studies?
A4. Discrepancies often arise from:
- Solubility Issues: Use DMSO stock solutions with concentrations validated by LC-MS to avoid aggregation .
- Assay Variability: Standardize incubation times, serum content, and cell passage numbers .
- Metabolic Stability: Test compound stability in cell culture media (e.g., using LC-MS/MS over 24 hours) .
Advanced Research Methodologies
Q. Q5. How can structure-activity relationship (SAR) studies be designed for this compound?
A5.
Q. Q6. What strategies improve the pharmacokinetic profile of this compound?
A6.
- Lipophilicity Adjustment: Introduce polar groups (e.g., hydroxyl or amine) on the phenethyl moiety to enhance solubility (logP target: 2–3) .
- Metabolic Stability: Incubate with liver microsomes (human/rodent) and identify metabolites via LC-HRMS. Block vulnerable sites (e.g., methyl group on isoxazole) .
- Bioavailability: Formulate as nanocrystals or liposomes for in vivo testing .
Analytical and Computational Challenges
Q. Q7. How can researchers resolve overlapping NMR signals in this compound?
A7.
- Advanced NMR Techniques: Use H-C HSQC and HMBC to assign coupled protons and carbons, particularly for the isoxazole-propyl region .
- Solvent Selection: Deuterated DMSO or CDCl to enhance signal resolution for aromatic protons .
- Dynamic Effects: Variable-temperature NMR to identify conformational exchange broadening .
Q. Q8. What computational tools predict target interactions for this urea derivative?
A8.
- Docking: AutoDock Vina or Glide for preliminary screening against targets like COX-2 or 5-HT receptors .
- MD Simulations: GROMACS for 100-ns simulations to assess urea moiety flexibility and hydrogen-bonding stability .
- Pharmacophore Mapping: Schrödinger’s Phase to align with known urea-based inhibitors .
Data Reproducibility and Validation
Q. Q9. How should researchers validate synthetic reproducibility across labs?
A9.
Q. Q10. What statistical methods address variability in biological replicate data?
A10.
- Power Analysis: Predefine sample size (n ≥ 3) using G*Power to ensure adequate effect size detection .
- Normalization: Use Z-score or RUV-seq to correct for batch effects in high-throughput screens .
- Error Reporting: Report SEM with 95% confidence intervals and use non-parametric tests (e.g., Mann-Whitney) for non-Gaussian distributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
